

Crystal Structure Data Guide: 1,4-Bis(4-bromophenoxy)butane

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *1,4-Bis(4-bromophenoxy)butane*

Cat. No.: *B1368343*

[Get Quote](#)

Executive Summary

1,4-bis(4-bromophenoxy)butane serves as a critical model compound for understanding the "odd-even" effect in flexible spacer units of liquid crystals and polymers. Unlike rigid linkers, the tetramethylene spacer in this molecule adopts a specific gauche-trans-gauche conformation, a structural decision that dictates its packing efficiency and melting behavior.

This guide details the crystallographic parameters derived from single-crystal X-ray diffraction and compares them against homologous ether-linked spacers (ethane and propane derivatives) to highlight the structural consequences of chain parity.

Key Crystallographic Specifications

Parameter	Value
Formula	
Crystal System	Monoclinic
Space Group	(No.[1][2] 9)
Z (Molecules/Cell)	4
Density ()	~1.65 g/cm ³
Melting Point	134–135 °C

Detailed Crystal Structure Analysis

The structure of **1,4-bis(4-bromophenoxy)butane** is defined by the flexibility of its central aliphatic chain. While the phenoxy groups are rigid, the

linker acts as a conformational hinge.

Unit Cell Parameters

The compound crystallizes in the non-centrosymmetric space group Cc. This is notable because many symmetric molecules prefer centrosymmetric groups (like

); the lack of inversion symmetry here is driven by the specific packing requirements of the twisted chain.

Dimension	Value ()	Angle	Value (°)
a-axis	13.426		90.00
b-axis	15.249		89.39
c-axis	7.650		90.00

Molecular Conformation (The G-T-G Motif)

The critical feature of this structure is the conformation of the central

skeleton. Unlike the "all-trans" planar zigzag observed in some longer alkyl chains, the butylene spacer here adopts a Gauche-Trans-Gauche arrangement.

- Torsion Angle 1 (): $\sim 61.0^\circ$ (Gauche)[2]
- Torsion Angle 2 (): $\sim 181.0^\circ$ (Trans)
- Torsion Angle 3 (): $\sim 55.2^\circ$ (Gauche)

This folding shortens the effective length of the molecule compared to an all-trans conformer, affecting the layer spacing in the crystal lattice.

Comparative Performance: The Odd-Even Effect

In crystal engineering, the parity (odd vs. even number of carbons) of the spacer significantly impacts physical properties.[3] The 1,4-butane derivative (Even) is compared below with its 1,2-ethane (Even) and 1,3-propane (Odd) homologs.

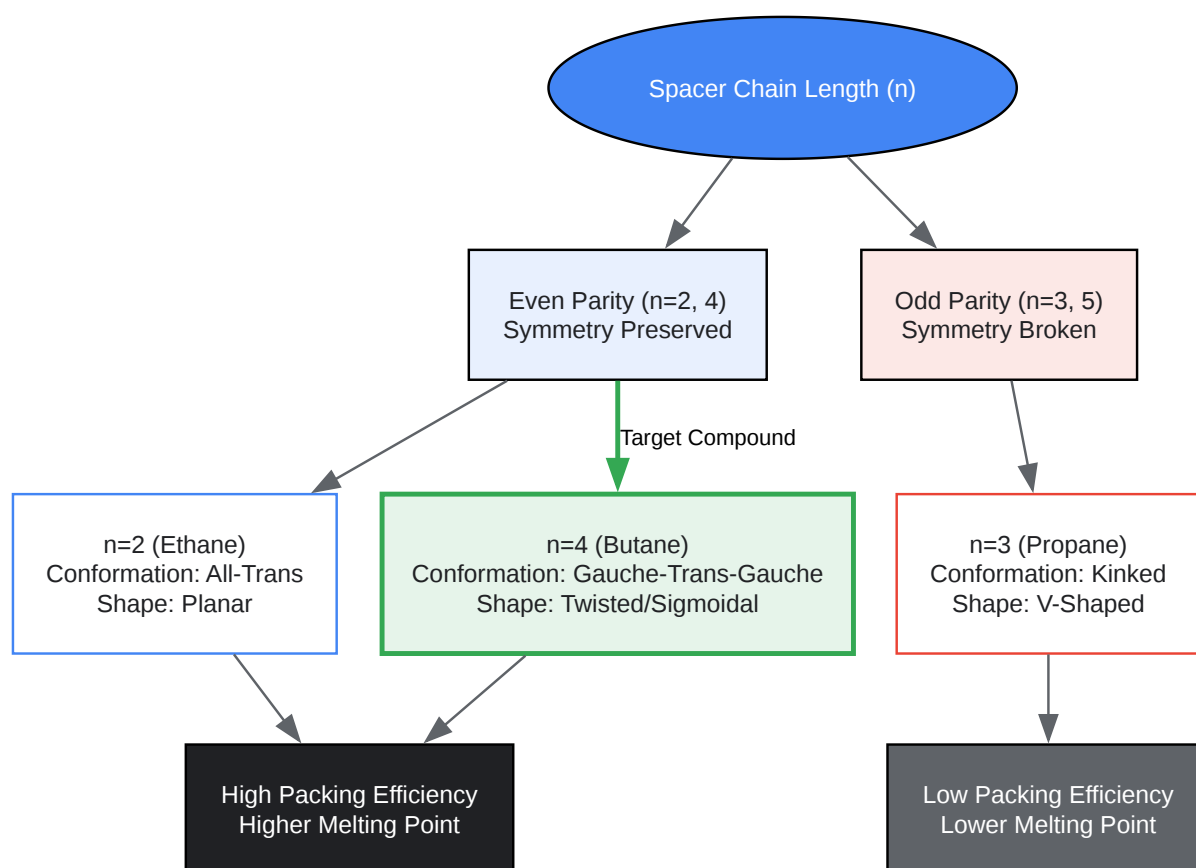
Comparative Crystallographic Data

Feature	1,2-Bis(phenoxy)ethane	1,3-Bis(phenoxy)propane	1,4-Bis(phenoxy)butane
Spacer Parity	Even (2)	Odd (3)	Even (4)
Conformation	Trans (Planar)	Kinked (Bent)	Gauche-Trans-Gauche
Molecular Shape	Linear / Sigmoidal	V-Shaped	Twisted Sigmoidal
Packing Motif	Herringbone	Stacked / Layered	Layered
Melting Trend	High	Low	High

Insight: The "Even" members (ethane, butane) generally exhibit higher melting points due to more efficient packing enabled by the symmetry of the spacer, allowing the terminal aromatic rings to align in parallel planes. The "Odd" members (propane) introduce a kink that disrupts this alignment, lowering the lattice energy.

Structural Logic Diagram

The following diagram illustrates the conformational logic differentiating these homologs.



[Click to download full resolution via product page](#)

Caption: Structural logic flow illustrating how spacer parity (odd vs. even) dictates molecular conformation and subsequent packing efficiency.

Experimental Protocols

To replicate the crystal growth for validation, follow this standardized synthesis and crystallization protocol. This method ensures high purity required for single-crystal X-ray diffraction.

Synthesis Workflow

Reaction: Williamson Ether Synthesis Reagents: 4-Bromophenol, 1,4-Dibromobutane, Potassium Carbonate (

), Acetone/DMF.

Step-by-Step Protocol:

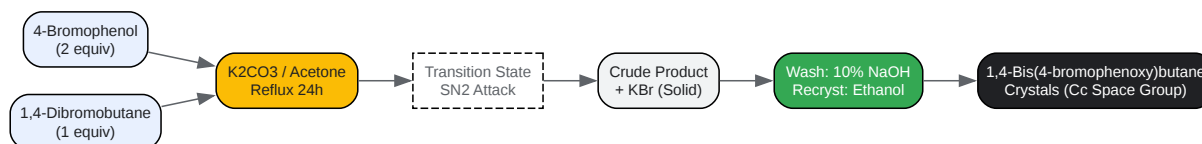
- Activation: Dissolve 4-bromophenol (20 mmol) in anhydrous acetone (50 mL). Add anhydrous (40 mmol) and reflux for 30 minutes to generate the phenoxide anion.
- Coupling: Add 1,4-dibromobutane (10 mmol) dropwise to the refluxing mixture. The stoichiometry (2:1 Phenol:Linker) is critical to prevent mono-substitution.
- Reflux: Continue refluxing for 12–24 hours. Monitor via TLC (Silica, Hexane:Ethyl Acetate 8:2).
- Workup: Filter off the inorganic salts (, excess) while hot. Evaporate the solvent.
- Purification: Wash the crude solid with 10% NaOH solution (to remove unreacted phenol) and then water. Recrystallize from Ethanol or Ethanol/Benzene (1:1).

Crystallization for X-Ray Analysis

- Solvent System: Ethanol/Benzene or slow evaporation from Acetone.
- Method: Dissolve 100 mg of purified product in minimal hot solvent. Allow to cool slowly to room temperature in a vibration-free environment (Dewar vessel method).

- Target Crystal Habit: Colorless prisms or plates.

Synthesis Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for generating single crystals of **1,4-bis(4-bromophenoxy)butane** via Williamson ether synthesis.

References

- Ishikawa, T., Karino, S., Nagai, S., Yasuoka, N., Kasai, N., & Kakudo, M. (1971).^[1]^[2] The Crystal Structure of 1,4-Bis(p-bromophenoxy)butane. Bulletin of the Chemical Society of Japan, 44(11), 2954–2959.^[2]^[4]
- Virkar, A. A., & Mann, S. (2022). All-Polymer Photodetectors with n-Type Polymers Having Nonconjugated Spacers. Macromolecules, 55(20), 8976–8986. (Provides comparative synthesis data for phenoxy-alkane linkers).
- Naz, T., Akhter, Z., Bolte, M., & Siddiqi, H. M. (2007). 1,4-Bis(4-aminophenoxy)butane. Acta Crystallographica Section E, 63(12), o3777. (Comparative structure for amino-analog).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- [2. academic.oup.com \[academic.oup.com\]](#)
- [3. tandfonline.com \[tandfonline.com\]](#)
- [4. academic.oup.com \[academic.oup.com\]](#)
- To cite this document: BenchChem. [Crystal Structure Data Guide: 1,4-Bis(4-bromophenoxy)butane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1368343/docs#crystal-structure-data-guide-1-4-bis-4-bromophenoxy-butane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

